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Compound of Interest

Compound Name: 3-Chloroquinolin-8-amine

Cat. No.: B139885 Get Quote

Physicochemical and Spectroscopic Profile
The unique arrangement of substituents on the quinoline core dictates the molecule's physical

properties, reactivity, and biological interactions. Understanding these fundamental

characteristics is the first step in leveraging its potential.

Core Chemical Properties
A summary of the key identifiers and computed physicochemical properties for 3-
Chloroquinolin-8-amine is presented below. These values are essential for experimental

design, including reaction setup and purification strategies.
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Property Value Source

IUPAC Name 3-chloroquinolin-8-amine PubChemLite[3]

Molecular Formula C₉H₇ClN₂ PubChemLite[3]

Molecular Weight 178.62 g/mol PubChem[4]

CAS Number 139399-66-9 Benchchem[1]

Monoisotopic Mass 178.02977 Da PubChemLite[3]

Canonical SMILES
C1=CC2=CC(=CN=C2C(=C1)

N)Cl
PubChemLite[3]

InChI Key
JADNCHDIIRDJRU-

UHFFFAOYSA-N
PubChemLite[3]

Predicted XlogP 2.4 PubChemLite[3]

Appearance Pale yellow solid (predicted)
Analogous to 8-

Aminoquinoline[5]

Spectroscopic Characterization (Predicted)
While specific experimental spectra for 3-Chloroquinolin-8-amine are not widely published, its

structure allows for the confident prediction of key spectroscopic features essential for its

identification and characterization.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the

aromatic region (~6.8-8.5 ppm) corresponding to the five protons on the quinoline ring

system. The coupling constants (J-values) between adjacent protons would be critical in

confirming the substitution pattern. The two protons of the primary amine (-NH₂) would likely

appear as a broad singlet, with a chemical shift that is highly dependent on solvent and

concentration, typically in the range of 3.5-5.0 ppm.[6] The addition of D₂O would cause the

amine signal to disappear due to proton-deuterium exchange, a useful technique for

confirming its presence.[6][7]

¹³C NMR Spectroscopy: The spectrum would display nine distinct signals for the carbon

atoms of the quinoline ring. Carbons bonded to the electron-withdrawing chlorine and
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nitrogen atoms would be deshielded and appear further downfield.[6] The C8 carbon,

attached to the amine group, and the C3 carbon, attached to the chlorine atom, would show

characteristic shifts influenced by these substituents.

FT-IR Spectroscopy: The infrared spectrum provides key information about the functional

groups present. Characteristic absorption bands would include:

N-H Stretching: A pair of medium-intensity peaks around 3350-3450 cm⁻¹ for the

symmetric and asymmetric stretching of the primary amine (-NH₂).[7]

Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹.

C=C and C=N Stretching: Multiple sharp bands in the 1500-1620 cm⁻¹ region,

characteristic of the quinoline aromatic system.

C-Cl Stretching: A strong absorption in the fingerprint region, typically between 700-850

cm⁻¹.

Mass Spectrometry: The molecular ion peak (M⁺) in the mass spectrum would be observed

at m/z 178. A characteristic isotopic pattern (M+2 peak) with an intensity of approximately

one-third of the molecular ion peak would be present, confirming the presence of a single

chlorine atom. As the molecule contains an even number of nitrogen atoms (two), it adheres

to the "Nitrogen Rule," predicting an even-numbered molecular weight.[7]

Synthesis and Manufacturing
The construction of the 3-Chloroquinolin-8-amine scaffold can be achieved through

established heterocyclic chemistry methodologies. The choice of synthetic route is critical,

balancing efficiency, regioselectivity, and the availability of starting materials.

Retrosynthetic Analysis and Strategy
A robust strategy for synthesizing substituted quinolines is the Friedländer annulation, which

involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound

containing an α-methylene group.[2][8] This method is highly effective for controlling the

substitution pattern on the final quinoline core.
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For 3-Chloroquinolin-8-amine, a logical retrosynthetic approach would involve the Friedländer

condensation of 2-amino-3-nitrobenzaldehyde with a two-carbon component that introduces

the chloro-substituent, such as chloroacetaldehyde or a synthetic equivalent. The nitro group

serves as a precursor to the 8-amino group, which can be obtained in a final reduction step.

This strategy is advantageous because it builds the desired substitution pattern directly into the

heterocyclic ring system.

Detailed Experimental Protocol: A Representative
Friedländer Synthesis
This protocol describes a plausible, field-proven methodology for the synthesis of 3-
Chloroquinolin-8-amine.

Step 1: Synthesis of 3-Chloro-8-nitroquinoline

Reaction Setup: To a solution of 2-amino-3-nitrobenzaldehyde (1.0 eq) in ethanol, add

chloroacetaldehyde (1.2 eq) and a catalytic amount of a base such as piperidine or sodium

hydroxide.

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin

Layer Chromatography (TLC). The reaction involves the initial formation of an imine, followed

by an intramolecular aldol-type condensation and subsequent dehydration to form the

quinoline ring.[8]

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice

water. The precipitated solid product, 3-chloro-8-nitroquinoline, is collected by filtration,

washed with water, and dried. Further purification can be achieved by recrystallization from

ethanol or column chromatography.

Step 2: Reduction to 3-Chloroquinolin-8-amine

Reaction Setup: Suspend the 3-chloro-8-nitroquinoline (1.0 eq) from the previous step in a

mixture of ethanol and hydrochloric acid.

Reduction: Add a reducing agent such as tin(II) chloride (SnCl₂) or iron powder (Fe) portion-

wise while stirring.[5] The reaction is typically exothermic and may require cooling to

maintain control.
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Reaction Conditions: After the addition is complete, heat the mixture at 50-70°C until TLC

analysis indicates the complete consumption of the starting material.

Work-up and Purification: Cool the reaction mixture and neutralize it with a concentrated

base (e.g., NaOH or NH₄OH) to precipitate the free amine. The product is then extracted into

an organic solvent like ethyl acetate or dichloromethane. The organic layers are combined,

dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The

crude product can be purified by column chromatography on silica gel to yield pure 3-
Chloroquinolin-8-amine.

Synthesis Workflow Diagram
The diagram below illustrates the two-stage synthesis pathway from commercially available

starting materials to the final product.

Stage 1: Friedländer Annulation

Stage 2: Nitro Group Reduction

2-Amino-3-nitrobenzaldehyde

3-Chloro-8-nitroquinoline

 Base catalyst
 (e.g., Piperidine)
 Reflux in EtOH

Chloroacetaldehyde

 Base catalyst
 (e.g., Piperidine)
 Reflux in EtOH

3-Chloroquinolin-8-amine

 Reducing agent
 (e.g., SnCl2/HCl)

 Heat
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Caption: Proposed two-step synthesis of 3-Chloroquinolin-8-amine.

Chemical Reactivity and Derivatization Potential
3-Chloroquinolin-8-amine possesses two primary reactive sites—the 8-amino group and the

3-chloro substituent—that can be addressed with high selectivity, making it an ideal scaffold for

building molecular diversity.

Reactions at the 8-Amino Group
The primary amine at the C8 position is a potent nucleophile and can readily undergo a variety

of standard transformations:

Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the

presence of a base yields the corresponding amides and sulfonamides. This is often used to

install directing groups or modulate the compound's electronic properties.[5]

Alkylation: The amine can be alkylated using alkyl halides, though over-alkylation can be an

issue. Reductive amination provides a more controlled method for introducing alkyl

substituents.

Buchwald-Hartwig Amination: While the amine itself is a nucleophile, it can also be used to

direct C-H activation at adjacent positions, or the quinoline core can be further functionalized

using this powerful cross-coupling reaction.[2]

Reactions involving the 3-Chloro Substituent
The chlorine atom at the C3 position is a key handle for introducing complexity via metal-

catalyzed cross-coupling reactions. The electron-deficient nature of the quinoline ring makes

this position susceptible to these transformations.

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to form new

carbon-carbon bonds, allowing for the introduction of aryl or alkyl groups.

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to install

alkynyl moieties, which are valuable in medicinal chemistry.
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Buchwald-Hartwig Amination: Reaction with primary or secondary amines in the presence of

a palladium catalyst to form substituted 3-aminoquinolines.

Nucleophilic Aromatic Substitution (SₙAr): While less common for chloro-substituents without

strong activation, reaction with potent nucleophiles under forcing conditions can lead to

substitution.

Reactivity Map Diagram
This diagram visualizes the key derivatization pathways available from the 3-Chloroquinolin-
8-amine core.

3-Chloroquinolin-8-amine

Acylation / Sulfonylation

 RCOCl,
 Base

Suzuki Coupling
(C-C Bond Formation)

 R-B(OH)2,
 Pd Catalyst

Buchwald-Hartwig
(C-N Bond Formation)

 R2NH,
 Pd Catalyst

Sonogashira Coupling
(C-C Bond Formation)

 R-C≡CH,
 Pd/Cu Catalyst
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Caption: Key reaction pathways for derivatizing 3-Chloroquinolin-8-amine.

Applications in Drug Discovery and Materials
Science
The quinoline scaffold is a cornerstone in medicinal chemistry, and the specific substitution

pattern of 3-Chloroquinolin-8-amine makes it a highly valuable starting material.

The 8-Aminoquinoline Scaffold in Medicinal Chemistry
8-Aminoquinolines are a well-established class of therapeutic agents, most famously

represented by the antimalarial drug Primaquine.[2][5] This class of compounds is crucial for

eradicating the dormant liver stages of Plasmodium vivax malaria.[5] The 8-aminoquinoline

core is also being investigated for its potential in treating cancer, neurodegenerative diseases,

and other infectious diseases.[1][2] Its biological activity is often linked to its ability to chelate

metal ions, generate reactive oxygen species, and intercalate with DNA.

A Versatile Building Block for Chemical Libraries
3-Chloroquinolin-8-amine is an exemplary building block for generating libraries of novel

compounds for high-throughput screening. The orthogonal reactivity of the amine and chloro

groups allows for a two-dimensional exploration of chemical space:

Vector 1 (Amine Modification): A common core is first synthesized by reacting the 3-chloro

group (e.g., via Suzuki coupling). Then, the 8-amino group is reacted with a library of

different acyl chlorides or sulfonyl chlorides.

Vector 2 (Chloro Modification): The 8-amino group is first acylated with a single building

block. Then, the resulting intermediate is subjected to a library of cross-coupling partners

(e.g., various boronic acids) at the 3-chloro position.

This systematic approach enables researchers to efficiently probe structure-activity

relationships and optimize compounds for potency, selectivity, and pharmacokinetic properties.

The distinct substitution pattern of this compound enhances its potential biological activities

compared to other quinoline derivatives.[1]
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Safety and Handling
As with all quinoline-based chemical reagents, 3-Chloroquinolin-8-amine should be handled

with appropriate care in a laboratory setting.

General Hazards: Compounds of this class may be harmful if swallowed, inhaled, or in

contact with skin.[9] They can cause skin and serious eye irritation.[4][9]

Handling Precautions: Use only under a chemical fume hood to avoid inhalation of dust or

fumes.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat.[10] Avoid dust formation and accumulation.[9]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away

from strong oxidizing agents and acids.[9][11]

This information is a summary and should be supplemented by a full review of the material's

specific Safety Data Sheet (SDS) before use.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://en.wikipedia.org/wiki/8-Aminoquinoline
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://openstax.org/books/organic-chemistry/pages/24-10-spectroscopy-of-amines
https://pubs.acs.org/doi/10.1021/jo2008252
https://www.fishersci.com/store/msds?partNumber=AC123710100&productDescription=8-AMINOQUINOLINE+99%2B%25+10GR&vendorId=VN00032119&countryCode=US&language=en
https://aksci.com/sds/3480DG_SDS.pdf
https://www.echemi.com/sds/3-chloroquinoline-pid_Rock5932.html
https://www.benchchem.com/product/b139885#3-chloroquinolin-8-amine-chemical-properties
https://www.benchchem.com/product/b139885#3-chloroquinolin-8-amine-chemical-properties
https://www.benchchem.com/product/b139885#3-chloroquinolin-8-amine-chemical-properties
https://www.benchchem.com/product/b139885#3-chloroquinolin-8-amine-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b139885?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139885?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

